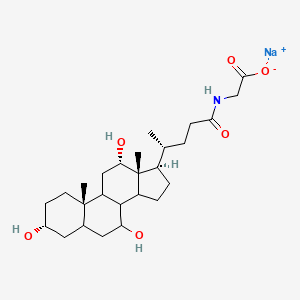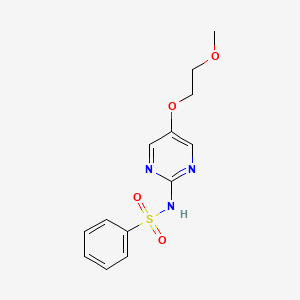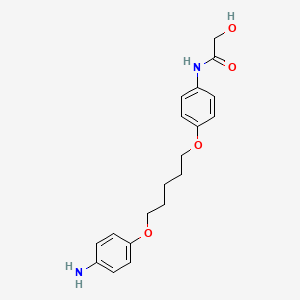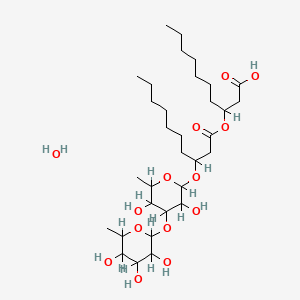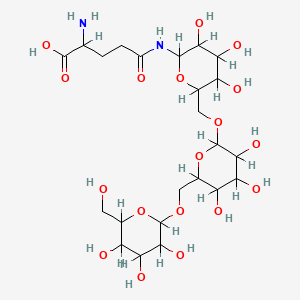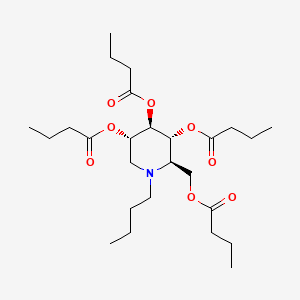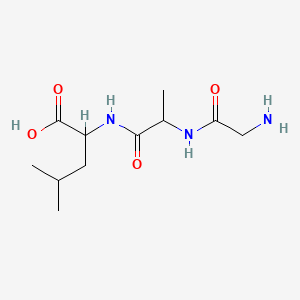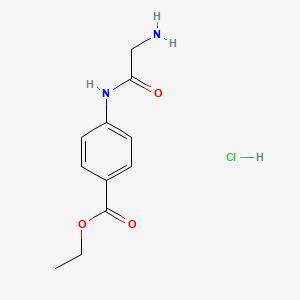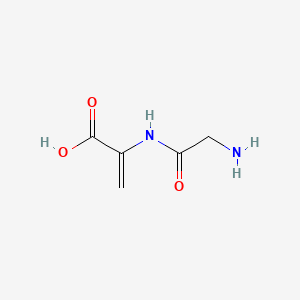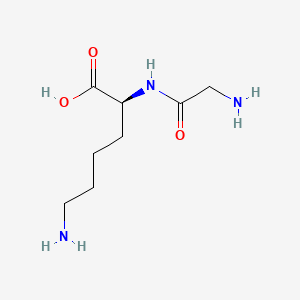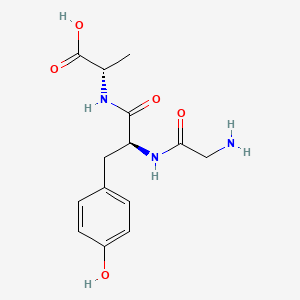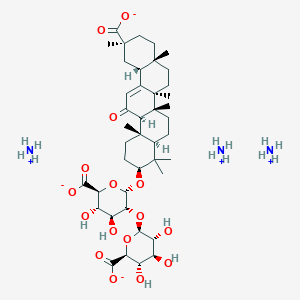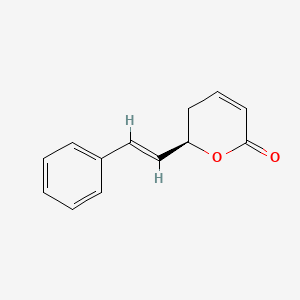
Goniothalamin
Übersicht
Beschreibung
Goniothalamin is a natural styryl lactone compound predominantly found in plants of the genus Goniothalamus, which belongs to the Annonaceae family. This compound has garnered significant attention due to its diverse biological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties . This compound has shown potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for anticancer drug development .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Goniothalamin (GTN) is a natural styryl lactone isolated from several plants of the Goniothalamus genus . It has been found to target multiple cellular components, including Peroxisomal Multifunctional Enzyme Type 2 (MFE2) , and various proteins required for SARS-CoV-2 infection . MFE2 is an important enzyme for peroxisomal β-oxidation of very long chain fatty acid metabolism . In the context of cancer, GTN has shown cytotoxic activity against various cancer cell lines, including colon cancer, breast cancer, and large-cell lung carcinoma .
Mode of Action
GTN interacts with its targets, leading to various cellular changes. For instance, GTN has been found to interact with MFE2, potentially interrupting its function . This interaction could lead to lipid metabolism perturbation associated with endoplasmic reticulum stress . In the context of SARS-CoV-2, GTN and its analogues could act as natural anti-viral molecules for multiple target proteins .
Biochemical Pathways
GTN affects several biochemical pathways. It has been found to induce endoplasmic reticulum stress and oxidative stress, leading to the activation of c-Jun NH2-terminal kinase (JNK), a key player in the induction of apoptosis . This suggests that GTN can trigger cell death through the induction of apoptosis . Furthermore, GTN has been reported to suppress cell proliferation in a time- and dose-dependent manner .
Result of Action
The molecular and cellular effects of GTN’s action are primarily associated with the induction of cell death. GTN has been found to induce DNA condensation, loss of mitochondrial membrane potential, and cell surface phosphatidyl-serine presentation, all of which are hallmarks of apoptosis . Furthermore, GTN has been reported to cause cell cycle arrest at the G2/M phase .
Action Environment
The action, efficacy, and stability of GTN can be influenced by various environmental factors. For instance, the anti-inflammatory and antitumor activities of GTN have been observed to modulate the inflammatory environment in the colon during colitis, as well as during the development of colitis-associated and colorectal cancers . This suggests that the local tissue environment can significantly impact the action of GTN.
Biochemische Analyse
Biochemical Properties
Goniothalamin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to bind to the peroxisomal multifunctional enzyme type 2 (MFE2), an important mediator enzyme for peroxisomal β-oxidation of very long chain fatty acid metabolism . This interaction may interrupt the MFE2 function, leading to lipid metabolism perturbation .
Cellular Effects
This compound exhibits toxic effects on several types of cancer cells in vitro . It induces non-apoptotic cell death in human cancer cells . In human invasive breast cancer MDA-MB-231 cells, this compound induces necroptosis via endoplasmic reticulum (ER) and oxidative stresses, with increased expressions of necroptotic genes such as rip1, rip3, and mlkl .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces necroptosis via the RIP3-independent mechanism, an alternative pathway for the molecular signaling of necroptosis . RIP1 is an essential protein in the death-inducing signaling complex (DISC) involved in death-receptor-initiated cell death, apoptosis, and necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit cell growth and perturb cell cycle in a concentration- and time-dependent manner . It has been reported to be safe up to the dose of 200 mg/kg, and the dose of 42 mg/kg of this compound was well tolerated .
Dosage Effects in Animal Models
In animal models, specifically male Sprague-Dawley rats, this compound was intraperitoneally injected with a single dose of either 100, 200, 300, 400, or 500 mg/kg . The 300, 400, and 500 mg/kg doses of this compound during acute exposure were associated with morbidities and mortalities .
Metabolic Pathways
This compound is involved in lipid metabolism pathways, particularly peroxisomal β-oxidation of very long chain fatty acids . It binds to MFE2, potentially disrupting the function of this enzyme and leading to lipid metabolism perturbation .
Transport and Distribution
It has been found to be capable of transposing the cell membranes .
Subcellular Localization
A this compound fluorescent derivative showed favored localization in the mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of goniothalamin can be achieved through various methods. One notable approach involves an integrated batch and continuous flow process. This method includes a telescoped continuous flow Grignard addition followed by an acylation reaction to deliver a racemic this compound precursor . An asymmetric Brown allylation protocol can also be employed under continuous flow conditions, providing an (S)-goniothalamin intermediate with high yield and enantiomeric excess . The final step involves a ring-closing metathesis reaction, which can be optimized in both batch and flow regimes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The continuous flow process is particularly advantageous for industrial applications due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Goniothalamin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to induce apoptosis in cancer cells through oxidative stress and mitochondrial-mediated pathways .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Goniothalamin is unique among styryl lactones due to its potent cytotoxic activity and diverse biological effects. Similar compounds include:
Goniomicin A, B, C, and D: These compounds, also isolated from Goniothalamus species, exhibit cytotoxic and antioxidant activities.
9-Deoxygoniopypyrone: Another styryl lactone with cytotoxic properties.
Pterodondiol: Known for its cytotoxic activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHFVLWYYVMQZ-BZYZDCJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035678 | |
| Record name | Goniothalamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17303-67-2, 22639-28-7 | |
| Record name | Goniothalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniothalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniothalamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Goniothalamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GONIOTHALAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of goniothalamin against cancer cells?
A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [, , ]
Q2: Does this compound impact specific molecular targets in cancer cells?
A2: Research suggests that this compound interacts with several molecular targets, including:
- Hsp90: this compound enhances the ATPase activity of Hsp90 while inhibiting its chaperone function. This dual effect on the molecular chaperone Hsp90 suggests a potential mechanism for its anti-cancer activity. []
- Cell cycle regulators: this compound induces cell cycle arrest, primarily at the G2/M phase, by interfering with cell cycle regulators like Cdc25C. []
- Apoptotic proteins: It modulates the expression of both pro-apoptotic (Bax, Bim, t-BID) and anti-apoptotic proteins (Bcl-2, Bcl-xL, MCL-1) to favor apoptosis. [, ]
- Caspases: this compound activates caspases, particularly caspase-3 and caspase-9, which are crucial executioners of the apoptotic process. [, ]
- Death receptors: It upregulates death receptor 5 (DR5) expression, making cancer cells more susceptible to TRAIL-induced apoptosis. []
- cFLIP: this compound downregulates cFLIP, an inhibitor of death receptor-mediated apoptosis, further enhancing the cytotoxic effect of TRAIL. []
Q3: Does this compound affect cellular redox balance?
A3: Yes, studies show that this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating disruption of cellular redox balance. [, ] This oxidative stress is thought to contribute to its cytotoxic effects.
Q4: How does this compound affect gene expression in plant cells?
A4: In Arabidopsis thaliana seedlings, this compound exposure leads to the upregulation of genes associated with heat shock response (AtHSP genes), oxidative stress, and protein folding. Conversely, it downregulates genes related to cell wall modification and cell growth, particularly expansin (AtEXPA) genes. These changes in gene expression contribute to the plant growth inhibitory activity of this compound. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. []
Q6: What spectroscopic techniques are used for the structural elucidation of this compound?
A6: Several spectroscopic methods are employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the compound's structure, including the number and types of atoms and their connectivity. Both 1H and 13C NMR are commonly used. [, , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing clues about its structure. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in the molecule based on their characteristic absorption bands. [, , ]
- X-ray Crystallography: When possible, single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound. []
- Circular Dichroism (CD): This technique is used to determine the absolute configuration of chiral centers in the molecule. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry has been employed to study this compound in several ways:
- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structure of this compound derivatives with their antitumor activities. [] These models help predict the activity of new derivatives and guide the design of more potent analogues.
Q8: How do structural modifications of this compound affect its biological activity?
A8: Numerous studies have investigated the structure-activity relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:
- N-acylation of aza-goniothalamin: This modification restores the in vitro antiproliferative activity of the compound, with derivative 18 exhibiting enhanced potency. []
- Introduction of nitro and amino groups: The 10-nitro-goniothalamin and 10-amino-goniothalamin derivatives show potent and selective cytotoxicity against human stomach cancer SGC-7901 cells. []
- Fluorination: Introduction of fluorine atoms at the γ-position of this compound can influence its antitumor activity. While some fluorinated derivatives showed reduced activity, compound 7h displayed nearly equivalent potency to (R)-goniothalamin. []
Q9: Are there any reported strategies to improve the stability, solubility, or bioavailability of this compound?
A9: While the provided research doesn't directly address formulation strategies for this compound, potential approaches could include:
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: While detailed PK/PD studies are limited, research indicates:
- Metabolism: this compound undergoes biotransformation in both animal and microbial systems. Metabolites identified include 3,4-dihydrothis compound and 3,4,7,8-tetrahydrothis compound, which have also been detected in the urine and blood of treated rats. [, ]
- Excretion: The presence of this compound metabolites in urine suggests renal excretion as a potential elimination pathway. []
Q11: What in vivo models have been used to study the anti-malarial activity of this compound?
A11: The anti-malarial activity of this compound has been evaluated in vivo using the 4-Day Suppressive Test against Plasmodium berghei ANKA strain in Swiss Albino Mice. Oral administration of this compound at 90 and 120 mg/kg body weight exhibited suppressions of P. berghei infection of 98% and 99.7%, respectively. []
Q12: Has the synergistic effect of this compound with other antimalarial drugs been investigated?
A12: Yes, combining this compound with chloroquine showed synergistic antimalarial activity against P. yoelii in mice. Combination therapy at lower doses of each drug resulted in over 90% parasite reduction and 100% survival after treatment. [, ]
Q13: What in vitro assays are used to evaluate the cytotoxic activity of this compound?
A13: Common in vitro assays used to assess this compound's cytotoxicity include:
- MTT assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells. [, , , , , , ]
- LDH leakage assay: Quantifies lactate dehydrogenase (LDH) released into the culture medium upon cell membrane damage, indicating cytotoxicity. []
- Trypan blue dye exclusion assay: Distinguishes viable cells from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take up the dye. []
Q14: What types of cancer cells have shown sensitivity to this compound in vitro?
A14: this compound has demonstrated in vitro cytotoxic activity against a wide range of cancer cell lines, including:
- Hepatocellular carcinoma (HCC): HepG2 [, , , , ]
- Melanoma: A375 []
- Breast cancer: MCF-7 [, , , , ]
- Gastric carcinoma: HGC-27 [, ]
- Pancreatic carcinoma: PANC-1 [, ]
- Cervical cancer: HeLa [, ]
- Colorectal cancer: Colo 205, SW480, LoVo [, ]
- Leukemia: HL-60, CEM-SS, U937 [, , ]
Q15: Has the in vivo efficacy of this compound been evaluated in animal models of cancer?
A15: Yes, in vivo studies using the Ehrlich ascites and solid tumor models in mice have demonstrated the antitumor activity of this compound. Notably, this compound exhibited significant tumor growth inhibition without apparent toxicity. []
Q16: Have there been any clinical trials investigating this compound's anticancer activity in humans?
A16: Based on the provided research, there is no mention of clinical trials conducted with this compound in humans. Further research, including preclinical and clinical studies, is necessary to determine its potential as a therapeutic agent.
Q17: What is the safety profile of this compound based on available research?
A17: While this compound shows promising anticancer activity, it's important to note its potential toxicity:
- General toxicity: In a 14-day study in rats, this compound at 300 μg/day did not cause significant changes in body weight, hematology, or blood biochemistry parameters. []
- Embryotoxicity and teratogenicity: Several Goniothalamus species, including those producing this compound, have shown embryotoxic and teratogenic activities. []
Q18: What analytical techniques are used to quantify this compound in plant materials?
A18: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound in plant samples. [, , ] This technique allows for the separation and quantification of this compound from other plant constituents.
Q19: Are there any known alternatives or substitutes for this compound in terms of its biological activities?
A19: Several other natural and synthetic compounds exhibit similar biological activities as this compound and could be considered as potential alternatives or lead compounds for drug development:
- Other styryl-lactones: Numerous styryl-lactone derivatives, often found in Goniothalamus species alongside this compound, possess cytotoxic, antimicrobial, and other biological activities. [, , ]
- TRAIL: TNF-related apoptosis-inducing ligand (TRAIL) is a protein that selectively induces apoptosis in cancer cells. Combining TRAIL with this compound has been shown to enhance its cytotoxic effects. []
- Etoposide: This chemotherapeutic agent, also known as VP-16, inhibits topoisomerase II and induces DNA damage, leading to cell death. []
- Hsp90 inhibitors: Several synthetic Hsp90 inhibitors are currently under investigation as potential anticancer agents. []
Q20: What are some key historical milestones in the research of this compound?
A20: Some notable milestones in this compound research include:
- Early isolation and structural elucidation: this compound was first isolated and characterized from Goniothalamus species in the mid-20th century. []
- Discovery of cytotoxic activity: The potent cytotoxic activity of this compound against various cancer cell lines was recognized, sparking significant interest in its therapeutic potential. []
- Exploration of structure-activity relationships: Numerous studies have synthesized and evaluated this compound derivatives to understand the structural features crucial for its biological activity, aiming to develop more potent and selective analogues. [, , , ]
- Elucidation of molecular mechanisms: Research has begun to unravel the complex molecular mechanisms underlying this compound's biological activities, including its interactions with Hsp90, cell cycle regulators, and apoptotic pathways. [, , , ]
Q21: What are some examples of cross-disciplinary research and collaboration involving this compound?
A21: this compound research benefits from collaborations across various disciplines, including:
- Organic chemistry: Synthetic chemists play a crucial role in developing new synthetic routes to this compound and its analogues, enabling SAR studies and the exploration of its therapeutic potential. [, , ]
- Computational chemistry: Computational approaches, such as QSAR modeling and molecular docking, provide valuable insights into the structure-activity relationships and molecular interactions of this compound, guiding the design of more effective analogues. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



